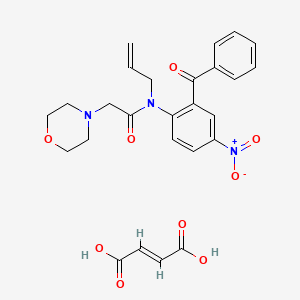
N-Allyl-2'-benzoyl-4'-nitro-2-morpholinoacetanilide maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate is a complex organic compound that features a unique combination of functional groups, including an allyl group, a benzoyl group, a nitro group, and a morpholino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the functional groups. One common approach involves the following steps:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which can be achieved through a series of condensation reactions.
Introduction of Functional Groups: The allyl, benzoyl, nitro, and morpholino groups are introduced through various substitution reactions. For example, the allyl group can be introduced via allylation reactions, while the nitro group can be added through nitration reactions.
Final Assembly: The final step involves the assembly of the maleate salt, which can be achieved through a reaction with maleic acid.
Industrial Production Methods
Industrial production of N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate may involve optimized versions of the synthetic routes described above, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The allyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield an amine derivative, while reduction of the benzoyl group can yield a hydroxyl derivative.
Aplicaciones Científicas De Investigación
N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to changes in their activity. For example, the nitro group can participate in redox reactions, while the morpholino group can form hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate can be compared with other similar compounds, such as:
N-Allyl-2-[(4-nitrobenzoyl)amino]benzamide: This compound shares the nitro and benzoyl groups but lacks the morpholino group.
2-Benzoyl-4-nitroanilides: These compounds share the benzoyl and nitro groups but differ in the other functional groups present.
The uniqueness of N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Propiedades
Número CAS |
77801-43-5 |
|---|---|
Fórmula molecular |
C26H27N3O9 |
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-nitrophenyl)-2-morpholin-4-yl-N-prop-2-enylacetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C22H23N3O5.C4H4O4/c1-2-10-24(21(26)16-23-11-13-30-14-12-23)20-9-8-18(25(28)29)15-19(20)22(27)17-6-4-3-5-7-17;5-3(6)1-2-4(7)8/h2-9,15H,1,10-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
CSGRCEOBMWMSGM-WLHGVMLRSA-N |
SMILES isomérico |
C=CCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C=CCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



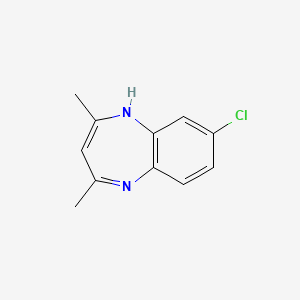
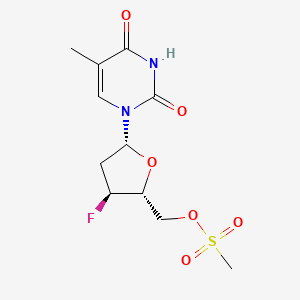
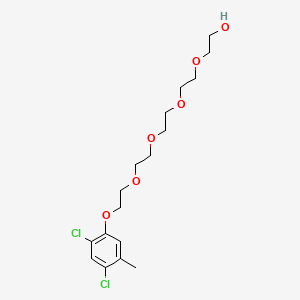

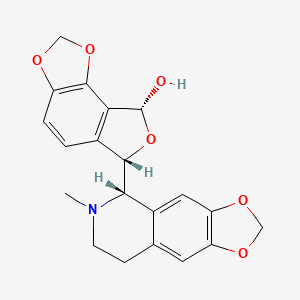
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
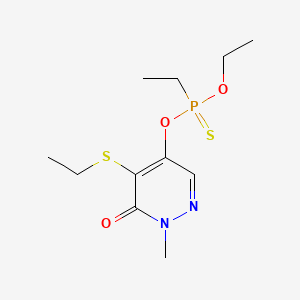
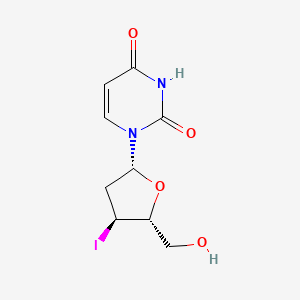
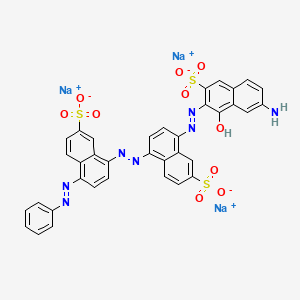
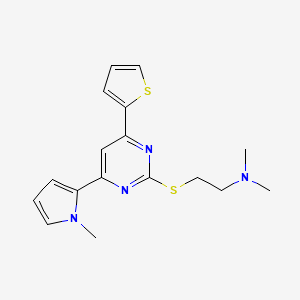
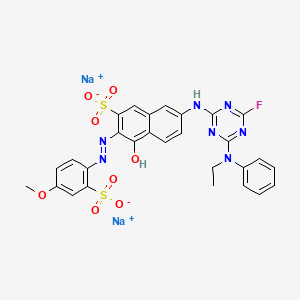
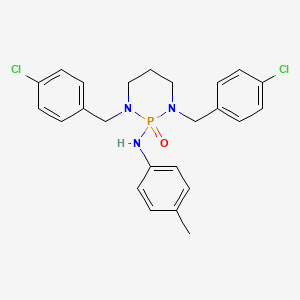
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
